molecular formula C22H22N4O B7713395 N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methylbenzamide

N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methylbenzamide

Cat. No. B7713395
M. Wt: 358.4 g/mol
InChI Key: FMBMASLOAHOUBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methylbenzamide, also known as IQ-1S, is a small molecule inhibitor that has been widely studied for its potential use in various scientific research applications. This compound is known to target the Wnt/β-catenin pathway, which plays a crucial role in regulating cell proliferation, differentiation, and survival. Additionally, we will list some future directions for the research of IQ-1S.

Mechanism of Action

N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methylbenzamide is a small molecule inhibitor that targets the Wnt/β-catenin pathway. The Wnt/β-catenin pathway is activated by the binding of Wnt ligands to the Frizzled receptor and LRP5/6 co-receptor. This leads to the stabilization and accumulation of β-catenin in the cytoplasm, which then translocates to the nucleus and activates the transcription of target genes. N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methylbenzamide inhibits this pathway by binding to the TCF/LEF transcription factor and preventing its interaction with β-catenin, thereby blocking the transcription of target genes.
Biochemical and Physiological Effects:
N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methylbenzamide has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methylbenzamide inhibits the Wnt/β-catenin pathway in a dose-dependent manner, leading to a decrease in the expression of target genes such as c-myc and cyclin D1. In vivo studies have shown that N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methylbenzamide can inhibit tumor growth in xenograft models of colon cancer and breast cancer. Additionally, N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methylbenzamide has been shown to promote the differentiation of mesenchymal stem cells into osteoblasts and chondrocytes.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methylbenzamide is its specificity for the Wnt/β-catenin pathway. This allows researchers to selectively inhibit this pathway without affecting other signaling pathways. Additionally, N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methylbenzamide has been shown to be effective in both in vitro and in vivo models, making it a versatile tool for scientific research. However, one limitation of N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methylbenzamide is its relatively low solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.

Future Directions

There are several future directions for the research of N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methylbenzamide. One area of interest is the development of more potent and selective inhibitors of the Wnt/β-catenin pathway. Additionally, researchers are exploring the use of N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methylbenzamide in combination with other drugs to enhance its therapeutic efficacy. Finally, there is a growing interest in understanding the role of the Wnt/β-catenin pathway in various diseases, and N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methylbenzamide may be a valuable tool for investigating this pathway in different contexts.

Synthesis Methods

The synthesis of N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methylbenzamide involves a series of chemical reactions. The starting material is 2-methylbenzoic acid, which is converted into the corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with 1-isobutyl-1H-pyrazolo[3,4-b]quinoline-3-amine in the presence of triethylamine to yield N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methylbenzamide. The final product is purified by column chromatography to obtain a white solid with a purity of over 95%.

Scientific Research Applications

N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methylbenzamide has been extensively studied for its potential use in various scientific research applications. One of the most significant applications of N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methylbenzamide is in the field of cancer research. The Wnt/β-catenin pathway is known to be dysregulated in many types of cancer, and N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methylbenzamide has been shown to inhibit this pathway, leading to a decrease in cancer cell proliferation and survival. N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methylbenzamide has also been studied for its potential use in stem cell research, as the Wnt/β-catenin pathway plays a crucial role in regulating stem cell self-renewal and differentiation.

properties

IUPAC Name

2-methyl-N-[1-(2-methylpropyl)pyrazolo[3,4-b]quinolin-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O/c1-14(2)13-26-21-18(12-16-9-5-7-11-19(16)23-21)20(25-26)24-22(27)17-10-6-4-8-15(17)3/h4-12,14H,13H2,1-3H3,(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMBMASLOAHOUBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=NN(C3=NC4=CC=CC=C4C=C23)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-N-[1-(2-methylpropyl)-1H-pyrazolo[3,4-b]quinolin-3-yl]benzamide

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